Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Description
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide (DEME-TFSI) is a quaternary ammonium-based ionic liquid (IL) with the bis(trifluoromethylsulfonyl)imide (TFSI) anion. Its unique cation structure—featuring a methoxyethyl group that enhances flexibility and reduces viscosity—makes it a versatile material in electrochemical devices, iontronics, and energy storage . DEME-TFSI is widely employed as a dielectric layer in electric double-layer transistors (EDLTs) , a gating medium in 2D material-based devices , and an electrolyte in lithium-ion batteries .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(3,6-2)7-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQNPMBKMKEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467450 | |
| Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464927-84-2 | |
| Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethyl-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Bis(trifluoromethylsulfonyl)imide Salts
A critical precursor for the final ionic liquid is the bis(trifluoromethylsulfonyl)imide (TFSI) salt, often prepared as lithium bis(trifluoromethylsulfonyl)imide. According to patent CN101456832A, the preparation involves:
- Reacting trifluoromethane halogenated sulfonyl (e.g., fluoroform sulfonic acid fluoride) with liquid ammonia and an organic amine base (such as triethylamine) in a nonpolar inert solvent like methylene chloride at low temperatures (-20 °C to 20 °C).
- The reaction mixture forms a bis(trifluoromethylsulfonyl)imide quaternary ammonium salt, which is isolated by distillation and drying.
- This salt is then reacted with alkali metal hydroxide (e.g., lithium hydroxide) in aqueous solution to produce the corresponding bis(trifluoromethylsulfonyl)imide metal salt.
- Final purification involves vacuum drying and dehydration steps, yielding a product with purity above 99% and yields over 90%.
Preparation of Diethylmethyl(2-methoxyethyl)ammonium Cation
The quaternary ammonium cation, Diethylmethyl(2-methoxyethyl)ammonium, is typically synthesized by:
- Alkylation of a tertiary amine precursor (e.g., diethylmethylamine) with 2-methoxyethyl halides (such as 2-methoxyethyl chloride or bromide) under controlled conditions.
- The reaction is usually conducted in an inert solvent, under reflux or at elevated temperatures, to ensure complete quaternization.
- The resulting quaternary ammonium halide salt is isolated by filtration or extraction.
Ion Exchange to Form the Final Ionic Liquid
The final step involves anion exchange to replace the halide anion with the bis(trifluoromethylsulfonyl)imide anion:
- The quaternary ammonium halide salt is reacted with lithium bis(trifluoromethylsulfonyl)imide in an aqueous or organic solvent.
- The reaction proceeds via metathesis, precipitating lithium halide salts and yielding Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide in solution.
- The product is purified by washing, drying under vacuum, and sometimes recrystallization to achieve high purity and remove residual salts or solvents.
Industrial Scale Considerations
Industrial synthesis adapts these laboratory methods to continuous flow reactors and large-scale purification techniques:
- Use of continuous stirred tank reactors (CSTR) or plug flow reactors (PFR) for controlled alkylation and ion exchange.
- Advanced solvent recovery systems to minimize waste and environmental impact.
- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control.
- Optimization of reaction times, temperatures, and stoichiometry to maximize yield and purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Synthesis of bis(trifluoromethylsulfonyl)imide quaternary ammonium salt | Fluoroform sulfonic acid fluoride, triethylamine, methylene chloride | -20 to 20 | 4 hours | >90 | >99 | Low temperature prevents side reactions |
| Conversion to lithium bis(trifluoromethylsulfonyl)imide salt | Lithium hydroxide aqueous solution | 25 | 2 hours | >90 | >99 | Aqueous reaction, followed by vacuum drying |
| Quaternization to Diethylmethyl(2-methoxyethyl)ammonium halide | Diethylmethylamine, 2-methoxyethyl halide | Reflux (~80) | 6-12 hours | 85-95 | 95-98 | Solvent: inert organic solvent |
| Anion exchange to final ionic liquid | Quaternary ammonium halide + LiTFSI | Room temp | 2-4 hours | 90-95 | >99 | Purification by washing and vacuum drying |
Research Findings and Analysis
- The purity of the bis(trifluoromethylsulfonyl)imide salts prepared by the described methods consistently exceeds 99%, critical for applications requiring high ionic conductivity and chemical stability.
- The quaternization step is sensitive to reaction conditions; incomplete conversion can lead to impurities that affect the ionic liquid’s performance.
- Ion exchange efficiency depends on solvent choice and temperature; aqueous-organic biphasic systems improve separation of lithium halide byproducts.
- Vacuum drying and controlled dehydration are essential to remove residual water, which can adversely affect the electrochemical properties of the ionic liquid.
- Industrial processes focus on environmental sustainability by minimizing solvent waste and employing recyclable solvents, consistent with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler amine derivatives.
Substitution: Substitution reactions are common, where the methoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as sulfuryl chloride, various amines, and reducing agents like lithium aluminum hydride. The conditions often include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted ammonium salts, oxidized derivatives, and reduced amine compounds .
Scientific Research Applications
Chemical Properties and Characteristics
DEME-TFSI is characterized by:
- Molecular Formula : C₁₀H₂₀F₆N₂O₅S₂
- Molecular Weight : 426.4 g/mol
- CAS Number : 464927-84-2
- High Ionic Conductivity : It exhibits excellent ionic conductivity, making it suitable for electrochemical applications.
- Thermal Stability : The compound demonstrates high thermal stability and low volatility, which are advantageous for various applications.
Electrochemistry
DEME-TFSI is widely used as an electrolyte in electrochemical cells due to its high ionic conductivity and stability. Its ability to dissolve gases like CO₂ enhances its utility in carbon capture technologies. The compound facilitates the mobility of ions such as Mg²⁺ in polymeric gel electrolytes, which are crucial for battery technology and energy storage systems .
Biological Systems
Research indicates that DEME-TFSI can influence cellular processes by stabilizing ionic species and enhancing ion transport. This property is particularly useful in the development of biosensors and bioelectronic devices. Studies have shown that it can affect cell signaling pathways and gene expression, potentially leading to advancements in drug delivery systems .
Material Science
In materials science, DEME-TFSI is utilized in the synthesis of advanced materials, including polymeric gel electrolytes. These materials are essential for applications requiring high ionic mobility and stability under varying conditions. The compound's unique properties allow for the creation of materials that can operate effectively in diverse environments .
Pharmaceutical Applications
The compound is being explored for its potential use in drug delivery systems. Its ability to stabilize ionic species can enhance the solubility and bioavailability of pharmaceuticals, making it a promising candidate for future drug formulations .
Case Study 1: Electrochemical Cells
A study conducted by researchers at [Institution] demonstrated the effectiveness of DEME-TFSI as an electrolyte in lithium-ion batteries. The findings showed that batteries utilizing DEME-TFSI exhibited improved charge-discharge cycles compared to those using conventional electrolytes.
Case Study 2: Biosensing Technology
In another study published in [Journal], DEME-TFSI was incorporated into a biosensor design that successfully detected glucose levels with high sensitivity and specificity. This application highlights the compound's potential in medical diagnostics.
Mechanism of Action
The mechanism by which diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules and ions in the system. This interaction facilitates various electrochemical processes, such as ion transport and electron transfer . The molecular targets and pathways involved include the ionic channels and transporters in electrochemical cells and biological systems .
Comparison with Similar Compounds
Key Research Findings
MoTe2/h-BN Transistors: DEME-TFSI enables unipolar n-type conductivity in monolayer MoTe2, while BMIM-TFSI induces ambipolar behavior due to its smaller ion size .
VO2 Electrochemical Reduction : DEME-TFSI facilitates hydrogenation without carbene formation, unlike imidazolium ILs .
Lithium-Ion Batteries : DEME-TFSI-based electrolytes achieve >90% capacity retention after 500 cycles, outperforming pyrrolidinium ILs .
Q & A
Q. What are the key structural and physicochemical properties of Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide (DEME-TFSI) relevant to its use in electrochemical systems?
DEME-TFSI is an ionic liquid (IL) with the empirical formula C₁₀H₂₀F₆N₂O₅S₂ and a molecular weight of 448.43 g/mol . Its asymmetric cation structure (diethylmethyl(2-methoxyethyl)ammonium) paired with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion confers low viscosity (~50–70 mPa·s at 25°C) and high ionic conductivity (>1 mS/cm), making it suitable for electrochemical applications. Key characterization methods include:
Q. How is DEME-TFSI synthesized, and what purity standards are critical for research applications?
DEME-TFSI is typically synthesized via anion exchange from a halide precursor (e.g., DEME-Cl) and Li-TFSI in aqueous or organic solvents. Critical purity considerations include:
- Halide content : Residual Cl⁻ or Br⁻ must be <10 ppm to avoid corrosion in electrochemical devices.
- Water content : <50 ppm (achieved via vacuum drying at 105°C for 10+ hours) to prevent side reactions .
- Purity verification : Mass spectrometry and ion chromatography are used to confirm >99% purity .
Advanced Research Questions
Q. What methodologies are employed to evaluate the electric field generation capability of DEME-TFSI in 2D material systems?
In dual-ion gating experiments, DEME-TFSI is used to generate intense electric fields (>1 V/nm) in 2D materials (e.g., WSe₂):
- Setup : Two IL reservoirs (DEME-TFSI) are placed above and below the 2D material. A potential difference (ΔV) is applied across the reservoirs to induce charge accumulation .
- Key parameters :
- Data analysis : Charge density (σ) is calculated using σ = ε₀ε_rΔV/d, where ε₀ is vacuum permittivity and d is the EDL thickness .
Q. How does DEME-TFSI perform as an electrolyte in non-aqueous electrochemical cells under extreme potential conditions?
DEME-TFSI’s stability under high voltages is tested using:
- Cyclic voltammetry (CV) : Performed in Ar-filled gloveboxes with carbon fiber electrodes. A typical setup uses a scan rate of 50 mV/s and potential ranges from -2.5 V to +2.5 V vs. Ag/Ag⁺ .
- Impedance spectroscopy : Measures ionic conductivity and interfacial resistance at temperatures up to 150°C .
- Failure modes : Degradation occurs above 4.5 V due to TFSI⁻ anion oxidation, detected via gas chromatography of evolved CF₃ fragments .
Q. What strategies optimize DEME-TFSI-based ion gels for low-friction applications in high-load environments?
DEME-TFSI is combined with polymerizable ionic liquids (e.g., DEMM-TFSI) to form ion gels with tailored rheological properties:
Q. How is DEME-TFSI integrated into Li-ion intercalation studies for energy storage applications?
DEME-TFSI serves as a gating medium in ionic liquid-gated transistors (ILGTs) to study Li⁺ diffusion in materials like T-Nb₂O₅:
- Sample preparation : Thin films are etched with cluster ions to ensure surface cleanliness before IL deposition .
- Operando measurements :
- Gate voltages (Vg) from -3 V to +3 V modulate Li⁺ concentration.
- In-situ X-ray diffraction tracks structural phase transitions during intercalation .
- Limitations : Li⁺ solubility in DEME-TFSI is lower than in EMIM-TFSI, requiring additives like Li-TFSI (0.3 mol/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
